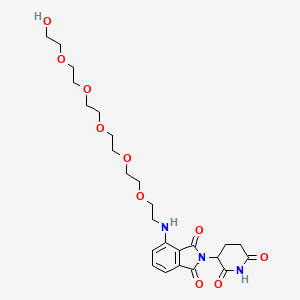

Pomalidomide-PEG6-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

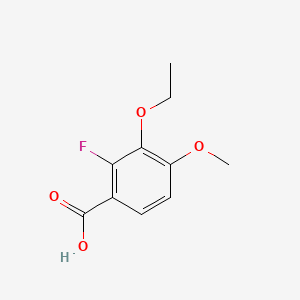

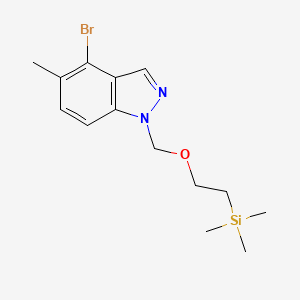

Pomalidomide-PEG6-OH is a conjugate compound that combines pomalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linkerPomalidomide itself is used in the treatment of multiple myeloma and AIDS-related Kaposi sarcoma .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of pomalidomide-PEG6-OH typically involves the conjugation of pomalidomide with a PEG6 linker. The process begins with the preparation of pomalidomide, which can be synthesized by reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent . The PEG6 linker is then attached to pomalidomide through a series of chemical reactions, often involving the use of secondary amines to achieve higher yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves continuous flow synthesis, which allows for safe operation, excellent reproducibility, and efficient processing . The process is designed to be cost-effective and feasible for large-scale production, ensuring high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

Pomalidomide-PEG6-OH undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions typically occur at temperatures ranging from ambient to 80°C and involve a wide range of organic solvents .

Major Products

The major products formed from these reactions include various derivatives of pomalidomide, which can be further modified to enhance their therapeutic properties .

Aplicaciones Científicas De Investigación

Pomalidomide-PEG6-OH has a wide range of scientific research applications:

Mecanismo De Acción

Pomalidomide-PEG6-OH exerts its effects through multiple mechanisms:

Inhibition of Angiogenesis: Directly inhibits the formation of new blood vessels, which is crucial for tumor growth.

Induction of Apoptosis: Promotes the programmed cell death of hematopoietic tumor cells.

Immunomodulatory Activity: Enhances T cell and natural killer cell-mediated immunity.

Protein Degradation: Targets specific proteins for degradation through the E3 ligase cereblon pathway.

Comparación Con Compuestos Similares

Similar Compounds

Thalidomide: The parent compound of pomalidomide, known for its sedative effects and teratogenicity.

Lenalidomide: Another IMiD with similar immunomodulatory and anti-cancer properties.

Uniqueness

Pomalidomide-PEG6-OH is unique due to its enhanced potency and specificity compared to thalidomide and lenalidomide. It is more effective in targeting multiple myeloma cells and has a better safety profile .

Propiedades

Fórmula molecular |

C25H35N3O10 |

|---|---|

Peso molecular |

537.6 g/mol |

Nombre IUPAC |

2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]isoindole-1,3-dione |

InChI |

InChI=1S/C25H35N3O10/c29-7-9-35-11-13-37-15-17-38-16-14-36-12-10-34-8-6-26-19-3-1-2-18-22(19)25(33)28(24(18)32)20-4-5-21(30)27-23(20)31/h1-3,20,26,29H,4-17H2,(H,27,30,31) |

Clave InChI |

UXNGEZCEOJLRKM-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-([(2-Fluorophenyl)amino]carbonyl)piperidine-4-carboxylic acid](/img/structure/B14771001.png)

![2,2-Dimethyl-n-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14771020.png)

![13-(1,2-dinaphthalen-2-yl-2-phenylmethoxyethoxy)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14771045.png)

![(8alpha,9R)-(8''alpha,9''R)-9,9''-[(2,5-Diphenyl-4,6-pyrimidinediyl)bis(oxy)]bis[6'-methoxycinchonan]](/img/structure/B14771048.png)